N-({N'-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-PHENOXYPHENYL)METHANESULFONAMIDE
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Overview
Description
N-({N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-PHENOXYPHENYL)METHANESULFONAMIDE is a complex organic compound with a unique structure that includes both hydrazinecarbonyl and methanesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-PHENOXYPHENYL)METHANESULFONAMIDE typically involves the reaction of 2,4-dimethoxybenzaldehyde with hydrazinecarboxamide to form the hydrazone intermediate. This intermediate is then reacted with 4-phenoxybenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-PHENOXYPHENYL)METHANESULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce hydrazine derivatives.
Scientific Research Applications
N-({N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-PHENOXYPHENYL)METHANESULFONAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism by which N-({N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-PHENOXYPHENYL)METHANESULFONAMIDE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, potentially disrupting key biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
- N’-[(E)-(3,4-Dimethoxyphenyl)methylene]-4-hydroxyundecanehydrazide
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
N-({N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-PHENOXYPHENYL)METHANESULFONAMIDE is unique due to its combination of hydrazinecarbonyl and methanesulfonamide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O6S/c1-31-22-12-9-18(23(15-22)32-2)16-25-26-24(28)17-27(34(3,29)30)19-10-13-21(14-11-19)33-20-7-5-4-6-8-20/h4-16H,17H2,1-3H3,(H,26,28)/b25-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOVTQGDRXILAU-PCLIKHOPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC(=O)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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